molecular formula C19H12Cl2N2O4 B12722743 7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate CAS No. 29002-33-3

7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate

Cat. No.: B12722743
CAS No.: 29002-33-3
M. Wt: 403.2 g/mol
InChI Key: XHZMJOCVWCPNIV-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate typically involves the esterification of 7-nitro-8-quinolinol with 3-(2,4-dichlorophenyl)-2-methyl-2-propenoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amino-substituted compounds, and modified esters.

Scientific Research Applications

7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Nitro-8-quinolinyl=2,4-dimethoxybenzoate
  • 7-Nitro-8-quinolinyl=o-ethoxybenzoate
  • Benzoic acid,2,4-dichloro-, 7-nitro-8-quinolinyl ester

Uniqueness

Compared to similar compounds, 7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate stands out due to its unique ester linkage and the presence of both nitro and dichlorophenyl groups.

Properties

CAS No.

29002-33-3

Molecular Formula

C19H12Cl2N2O4

Molecular Weight

403.2 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) (E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enoate

InChI

InChI=1S/C19H12Cl2N2O4/c1-11(9-13-4-6-14(20)10-15(13)21)19(24)27-18-16(23(25)26)7-5-12-3-2-8-22-17(12)18/h2-10H,1H3/b11-9+

InChI Key

XHZMJOCVWCPNIV-PKNBQFBNSA-N

Isomeric SMILES

C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.